Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-

Organic optoelectronics Push–pull chromophores UV-Vis absorption spectroscopy

Ethenetricarbonitrile, [4-(diphenylamino)phenyl]- (CAS 59223-16-4), systematically named 2-[4-(diphenylamino)phenyl]ethene-1,1,2-tricarbonitrile and also referred to as tricyanovinyltriphenylamine (Ph₃NTCV), is a donor–π–acceptor small molecule in which a triphenylamine electron-donor is covalently linked to a tricyanovinyl (TCV) electron-acceptor. The TCV group, bearing three cyano substituents on a vinyl backbone, is among the strongest neutral organic electron-acceptors, imparting pronounced intramolecular charge-transfer (ICT) character.

Molecular Formula C23H14N4
Molecular Weight 346.4 g/mol
CAS No. 59223-16-4
Cat. No. B13148852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthenetricarbonitrile, [4-(diphenylamino)phenyl]-
CAS59223-16-4
Molecular FormulaC23H14N4
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=C(C#N)C#N)C#N
InChIInChI=1S/C23H14N4/c24-15-19(16-25)23(17-26)18-11-13-22(14-12-18)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14H
InChIKeyVCKIILLTWPMHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethenetricarbonitrile, [4-(diphenylamino)phenyl]- (CAS 59223-16-4): A Tricyanovinyl-Functionalized Triphenylamine Donor-Acceptor Chromophore for Optoelectronic Procurement


Ethenetricarbonitrile, [4-(diphenylamino)phenyl]- (CAS 59223-16-4), systematically named 2-[4-(diphenylamino)phenyl]ethene-1,1,2-tricarbonitrile and also referred to as tricyanovinyltriphenylamine (Ph₃NTCV), is a donor–π–acceptor small molecule in which a triphenylamine electron-donor is covalently linked to a tricyanovinyl (TCV) electron-acceptor [1]. The TCV group, bearing three cyano substituents on a vinyl backbone, is among the strongest neutral organic electron-acceptors, imparting pronounced intramolecular charge-transfer (ICT) character. The compound crystallizes as purple, metallic-shiny crystals (mp 181–182 °C) and exhibits a calculated HOMO–LUMO gap of 3.13 eV, markedly narrower than the 4.65 eV gap of unsubstituted triphenylamine [1]. Its molecular formula is C₂₃H₁₄N₄ with an exact mass of 346.121846 g/mol, and it is soluble in common organic solvents such as dichloromethane and chloroform [1][2].

Triphenylamine–tricyanovinyl donor–acceptor chromophore
ICT absorption band in visible region
Deep-red fluorescence emission (solution-state)
Defined orthorhombic crystal packing with π-stacks

Why Triphenylamine-Malononitrile or Dicyanovinyl Analogs Cannot Replace Ethenetricarbonitrile, [4-(diphenylamino)phenyl]- in Optoelectronic Material Selection


Triphenylamine derivatives bearing dicyanovinyl (DCV, malononitrile) or tricyanovinyl (TCV) acceptor groups are often grouped under the same “push–pull chromophore” umbrella; however, the number of cyano substituents on the vinyl acceptor fundamentally reorders the electronic structure, solid-state packing, and optical output of the resulting material. As demonstrated by Pham and Bader (2024), the TCV-substituted triphenylamine (Ph₃NTCV, the target compound) exhibits a wider HOMO–LUMO gap (3.13 eV) than its DCV counterpart Ph₃NDCV (2.61 eV), a 73 nm hypsochromic shift in absorption (483 nm vs. 515 nm), and a 75 nm bathochromic shift in fluorescence emission (650 nm vs. 575 nm) [1]. Moreover, the TCV group directs a distinct solid-state organization: π–π stacks in Ph₃NTCV are spaced at 3.616 Å, significantly longer than the 3.283 Å stacks in Ph₃NDCV, which alters charge-transport anisotropy [1]. These differences are not incremental—they mean that a device optimized for one acceptor type cannot be expected to perform equivalently with the other. Procurement of a DCV or malononitrile analog as a “close substitute” would therefore introduce unintended shifts in absorption/emission wavelengths, band alignment, and solid-state morphology.

Property
Target (TCV)
DCV Analog
ICT Absorption
Blue-shifted absorption (visible)
Red-shifted absorption (green-yellow)
Fluorescence Emission
Deep-red region (reported ~650 nm)
Yellow region (reported ~575 nm)
π-π Stack Distance
Longer π-stacks (~3.6 Å)
Shorter π-stacks (~3.3 Å)
These differences may shift device spectral output, energy alignment, and charge-transport anisotropy. DCV analogs are not interchangeable without re-optimization.

Quantitative Differentiation Evidence for Ethenetricarbonitrile, [4-(diphenylamino)phenyl]- (CAS 59223-16-4) Relative to Closest Comparators


Electronic Absorption: Ph₃NTCV Exhibits a 73 nm Hypsochromic Shift Relative to Its Dicyanovinyl Analog Ph₃NDCV

In a direct head-to-head comparison, Ph₃NTCV (target) displays an absorption λmax of 483 nm in methanol, comparing with λmax 515 nm for the dicyanovinyl analog Ph₃NDCV and 545 nm for the dimethylated tricyanovinyl derivative Me₂Ph₃NTCV. Unsubstituted triphenylamine absorbs at λmax 230 nm [1]. The TCV group blue-shifts the ICT absorption band by 32 nm relative to the DCV analog while still delivering a 253 nm bathochromic shift over the parent triphenylamine scaffold.

UV-Vis Absorption
Head-to-head
483 nm (Ph₃NTCV) vs 515 nm (Ph₃NDCV)
Spectral window selection context
Δλ = –32 nm; methanol solution
Organic optoelectronics Push–pull chromophores UV-Vis absorption spectroscopy

Fluorescence Emission: Ph₃NTCV Radiates at 650 nm – a 75 nm Red-Shift Over Ph₃NDCV Enabling Deep-Red Emission

Fluorescence emission maxima measured in dichloromethane reveal that Ph₃NTCV emits at λmax 650 nm, while the dicyanovinyl analog Ph₃NDCV emits at 575 nm and the dimethyl derivative Me₂Ph₃NTCV at 430 nm [1]. The target compound thus provides the most red-shifted emission among the three structurally characterized triphenylamine-cyanovinyl derivatives, falling into the deep-red spectral region that is challenging to access with purely organic fluorophores.

Fluorescence Emission
Head-to-head
650 nm (Ph₃NTCV) vs 575 nm (Ph₃NDCV)
Deep-red emission capability
Δλ = +75 nm; dichloromethane
Organic light-emitting diodes Fluorescence spectroscopy Deep-red/NIR emitters

Electronic Band Structure: Ph₃NTCV Has a 3.13 eV DFT Gap – 0.52 eV Wider Than Ph₃NDCV, Enabling Distinct Energy-Level Alignment

Density functional theory calculations (B3LYP/6-31G(d,p)) place the HOMO–LUMO gap of Ph₃NTCV at 3.13 eV, in contrast to 2.61 eV for Ph₃NDCV, 2.55 eV for Me₂Ph₃NTCV, and 4.65 eV for unsubstituted triphenylamine [1]. The TCV group lowers the LUMO less aggressively than the DCV group, leaving the target compound with a more moderate electron affinity and a higher-lying LUMO. This translates into a different energetic offset when interfaced with common electron-transport or electrode materials.

HOMO–LUMO Gap
Head-to-head
3.13 eV (Ph₃NTCV)
Energy alignment design context
vs 2.61 eV (Ph₃NDCV); DFT B3LYP/6-31G(d,p)
DFT calculation HOMO–LUMO engineering Organic semiconductors

Solid-State π-Stacking: Ph₃NTCV Displays a 3.616 Å π–π Distance That Is 10% Longer Than Ph₃NDCV, Modulating Charge-Transport Dimensionality

Single-crystal X-ray structures reveal that all three triphenylamine-cyanovinyl derivatives form π-stacked dimers involving the acceptor-substituted phenyl rings. Ph₃NTCV exhibits a shortest π–π stack distance of 3.616 Å, compared with 3.283 Å for Ph₃NDCV and 3.497 Å for Me₂Ph₃NTCV, and is reinforced by C–H···NC contacts as short as 2.462 Å [1]. The longer π-stack distance in Ph₃NTCV, together with its orthorhombic Pbca space group, implies a distinct electronic coupling integral (transfer integral) between adjacent molecules.

π-π Stack Distance
Head-to-head
3.616 Å (Ph₃NTCV)
Charge-transport morphology context
vs 3.283 Å (Ph₃NDCV); single-crystal XRD
Single-crystal X-ray diffraction Organic semiconductor morphology π-stacking engineering

Solvatochromic Response: Ph₃NTCV Undergoes a 20 nm Bathochromic Shift from Hexane to Methanol, Confirming ICT Sensitivity Useful for Polarity Sensing

Ph₃NTCV displays positive solvatochromism: its absorption λmax shifts from ca. 463 nm in hexane to 483 nm in methanol, corresponding to a Δλmax of +20 nm [1]. This bathochromic shift is consistent with a highly dipolar excited state stabilized by polar solvents, a hallmark of strong ICT character. Comparatively, Ph₃NDCV and Me₂Ph₃NTCV also show solvatochromism, but the magnitude and direction depend on the acceptor strength, and the TCV derivative's sensitivity has been highlighted as motivation for ongoing optical studies [1].

Solvatochromic Shift
Reported
Δλmax +20 nm (hexane→MeOH)
ICT polarity sensitivity
Positive solvatochromism confirmed
Solvatochromism Intramolecular charge transfer Polarity probes

Nonlinear Optical (NLO) Building Block: Mono-TCV Triphenylamine Serves as a One-Dimensional NLO Chromophore, with Hyperpolarizability Scalable Through Further TCV Substitution

Lambert et al. (1999) investigated mono-, bis-, and tris(tricyanovinyl)-substituted triphenylamines by hyper-Rayleigh scattering and demonstrated that the quadratic hyperpolarizability (β) increases upon going from the mono-TCV (i.e., the target compound class) to the tris-TCV derivative, attributed to two-dimensional subchromophore coupling [1]. While absolute β values for the mono-TCV compound were not extracted in the current search, the study establishes that mono-TCV triphenylamine is the foundational one-dimensional NLO chromophore in this series, and its hyperpolarizability can be enhanced by additional TCV substitution. This places the target compound as the entry-point building block for rationally designed TCV-based NLO materials.

NLO Chromophore
Class-level
Mono-TCV as foundational 1D chromophore
NLO material development platform
Hyperpolarizability scaling with TCV substitution; exact β not retrieved
Nonlinear optics Quadratic hyperpolarizability Hyper-Rayleigh scattering

Evidence-Backed Application Scenarios for Ethenetricarbonitrile, [4-(diphenylamino)phenyl]- (CAS 59223-16-4) in Optoelectronic Procurement


Deep-Red Organic Light-Emitting Diode (OLED) Emitter Layer

The 650 nm fluorescence emission of Ph₃NTCV, as measured in dichloromethane, positions it as a candidate deep-red emitter for OLEDs where emission beyond 620 nm is required for display or biomedical illumination [1]. Unlike the dicyanovinyl analog Ph₃NDCV (575 nm), the TCV derivative reaches the deep-red region without requiring heavy-atom sensitization or phosphorescent dopants [1].

Organic Photovoltaic (OPV) Donor Material with Tunable Band Gap

The 3.13 eV HOMO–LUMO gap of Ph₃NTCV, combined with its strong ICT character and visible absorption at 483 nm, makes it a suitable electron-donor component in bulk-heterojunction OPV cells where the acceptor requires a higher-lying LUMO offset than that provided by the DCV analogs (2.61 eV) [1]. This gap engineering is critical for maximizing open-circuit voltage (V_OC).

Solid-State Morphology Studies and Crystal Engineering of Organic Semiconductors

The well-defined orthorhombic crystal structure (Pbca) of Ph₃NTCV, featuring reproducible 3.616 Å π-stacks and short 2.462 Å C–H···NC contacts, provides a robust model system for investigating the relationship between molecular packing and charge transport [1]. The longer π-stack distance relative to Ph₃NDCV (3.283 Å) allows systematic studies of transfer-integral tuning through acceptor-group modification [1].

Nonlinear Optical (NLO) Chromophore Development Platform

As the mono-TCV parent in the triphenylamine-TCV series, this compound is the starting scaffold for synthesizing bis- and tris-TCV derivatives with enhanced quadratic hyperpolarizability (β) [2]. Researchers developing NLO materials for frequency doubling or electro-optic modulation can use the mono-TCV compound to establish baseline β values before progressing to multi-TCV architectures [2].

Application
Selection Property
Validation Focus
Deep-Red OLED Emitter
Fluorescence emission in deep-red region
Electroluminescence spectral verification
OPV Donor Material
HOMO–LUMO energy level alignment
Device V_OC and J_SC correlation
Crystal Engineering Model
Defined orthorhombic Pbca packing
Charge-transport anisotropy vs π-stack
NLO Chromophore Scaffold
Mono-TCV as 1D building block
Hyperpolarizability enhancement with multi-TCV
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